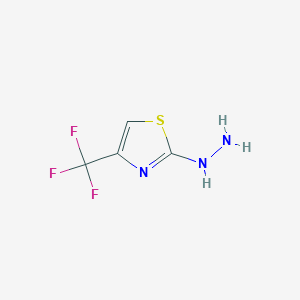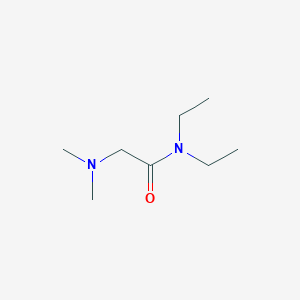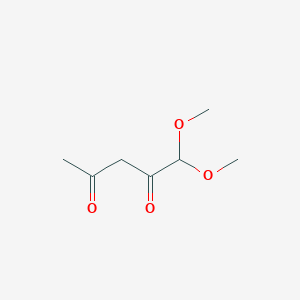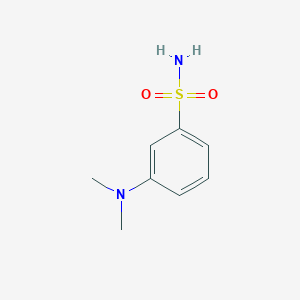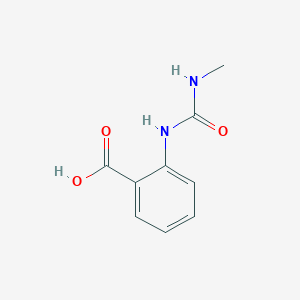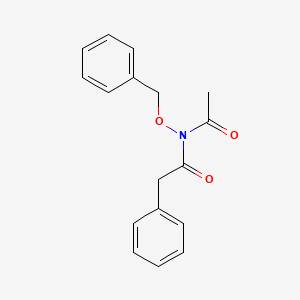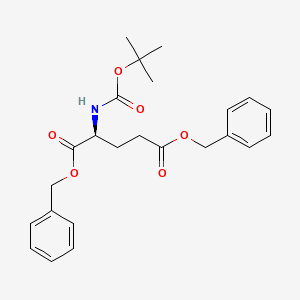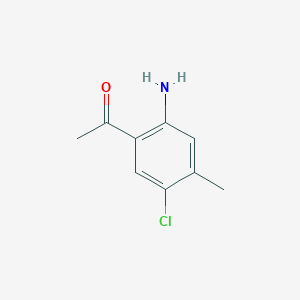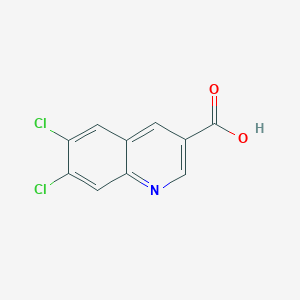
6,7-Dichloroquinoline-3-carboxylic acid
Übersicht
Beschreibung
6,7-Dichloroquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 948294-42-6 . It has a molecular weight of 242.06 and a molecular formula of C10H5Cl2NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5Cl2NO2/c11-7-2-5-1-6 (10 (14)15)4-13-9 (5)3-8 (7)12/h1-4H, (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of over 280°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has shown that derivatives of quinoline carboxylic acids, including 6,7-Dichloroquinoline-3-carboxylic acid, exhibit significant antibacterial properties. For example, a study by Koga et al. (1980) discusses the synthesis and antibacterial activity of various 6,7- and 7,8-disubstituted quinoline carboxylic acids, highlighting their effectiveness against Gram-positive and Gram-negative bacteria (Koga et al., 1980). Additionally, Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, including a focus on derivatives of this compound, finding promising activity against various bacterial strains (Al-Hiari et al., 2007).
Antimicrobial and Antifungal Applications
Patel and Patel (2010) synthesized and evaluated the antimicrobial and antifungal properties of fluoroquinolone-based thiazolidinones derived from this compound. Their research highlights the compound's potential in treating microbial and fungal infections (Patel & Patel, 2010).
Photolabile Protecting Groups in Biological Studies
Research by Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline, which could potentially include this compound derivatives. This group has enhanced sensitivity to multiphoton-induced photolysis, making it useful for in vivo biological studies (Fedoryak & Dore, 2002).
Novel Synthesis Methods and Chemical Rearrangements
Ashok et al. (1993) described a novel rearrangement of arylisoxazolones leading to the synthesis of dichloroquinoline carbaldehydes, which could involve compounds related to this compound. This research contributes to the understanding of synthesis pathways and chemical behavior of such compounds (Ashok et al., 1993).
Antitumor Applications
A study by Gao et al. (2015) demonstrated the synthesis and testing of an isoquinoline-3-carboxylic acid-based compound for anti-tumor activity. Though it specifically addresses isoquinoline-3-carboxylic acid, this study opens up possibilities for similar investigations using this compound (Gao et al., 2015).
Eigenschaften
IUPAC Name |
6,7-dichloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQAMKOZUQRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589116 | |
| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-42-6 | |
| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


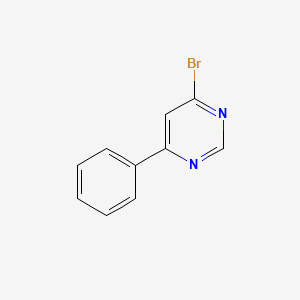
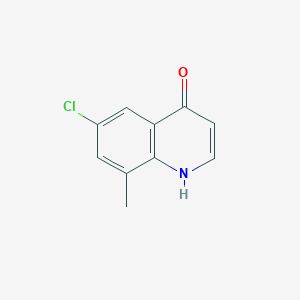
![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)

